molecular formula C24H17NO5S B6334677 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione CAS No. 1024756-39-5

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione

Cat. No. B6334677
CAS RN: 1024756-39-5
M. Wt: 431.5 g/mol
InChI Key: DGJLCJIMMGMGHI-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione, commonly referred to as this compound, is a synthetic compound with a variety of applications in the scientific research field. It is a highly versatile compound, and its unique chemical structure allows it to have a wide range of uses, from biochemical studies to drug design.

Scientific Research Applications

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of a variety of dyes and pigments, and in the synthesis of a variety of polymers materials. In addition, it has been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines.

Mechanism of Action

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione is a highly reactive compound, and its mechanism of action is not fully understood. However, it is thought to act as an electrophile, meaning that it can form covalent bonds with nucleophiles, such as amines and carboxylic acids. This reaction can lead to the formation of a variety of compounds, depending on the nature of the nucleophile.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a type of hormone. Finally, it has been found to act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, another type of hormone.

Advantages and Limitations for Lab Experiments

2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has a number of advantages and limitations when used in laboratory experiments. One of its advantages is that it is highly soluble in a variety of organic solvents, making it easy to work with in the lab. In addition, it is relatively stable, allowing it to be stored for long periods of time without significant degradation. On the other hand, it is also a highly reactive compound, and it can react with a variety of other compounds, making it difficult to control in the lab.

Future Directions

There are a number of potential future directions for 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione. One potential direction is the development of new drugs and drug delivery systems based on this compound. Another potential direction is the development of new polymers materials based on this compound. Finally, this compound could also be used in the synthesis of a variety of other organic compounds, such as esters, amides, and amines.

Synthesis Methods

The synthesis of 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione is a multi-step process. The first step is the formation of an anthracene-9,10-dione ring by the reaction of 1,3-diphenyl-2-propanone and 2-aminophenol. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the alkylation of the ring with a sulfonyl chloride, such as 2-chloro-3-phenylsulfonylbenzene, to form a this compound. This reaction occurs in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

2-[[(E)-2-(benzenesulfonyl)-3-oxobut-1-enyl]amino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5S/c1-15(26)22(31(29,30)17-7-3-2-4-8-17)14-25-16-11-12-20-21(13-16)24(28)19-10-6-5-9-18(19)23(20)27/h2-14,25H,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJLCJIMMGMGHI-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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